molecular formula C16H11ClN4O3 B2534342 N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321553-60-0

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No. B2534342
CAS RN: 321553-60-0
M. Wt: 342.74
InChI Key: LIHHGKHLMZDBDT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, also known as CP-3NP, is an organic compound commonly used in scientific research. It is a heterocyclic compound with a pyrazol-1-yl substituent and a nitro group attached to a benzene ring. CP-3NP is a derivative of the parent compound, pyrazole, and has been studied for its potential applications in a variety of fields, including drug design, medicine, and biochemistry.

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, it yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides . Among these derivatives, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus (TMV) activity. This antiviral potential makes it relevant for plant protection and agricultural applications.

Antileishmanial and Antimalarial Properties

Pyrazole-bearing compounds are known for their pharmacological effects, including potent antileishmanial and antimalarial activities. While the specific effects of this compound need further investigation, its pyrazole moiety suggests potential in combating parasitic diseases .

Herbicidal Properties

Sulfonamide derivatives have been explored for herbicidal applications in agriculture. Although more research is needed, the presence of the 1,3,4-thiadiazole moiety in this compound aligns with other reported herbicidal properties .

Antifungal Activity

While not directly studied for antifungal effects, sulfonamide derivatives have been associated with antifungal properties . Investigating the impact of this compound on fungal pathogens could reveal valuable insights.

Anticonvulsant Potential

Certain 1,3,4-thiadiazoles exhibit anticonvulsant properties . Although this compound hasn’t been specifically tested, its structural features warrant further investigation in this context.

Tumor Cell Growth Inhibition

In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . While not directly tested for this compound, its similarity suggests potential in oncology research.

properties

IUPAC Name

N-(3-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-12-3-1-4-13(10-12)19-16(22)11-5-6-14(15(9-11)21(23)24)20-8-2-7-18-20/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHHGKHLMZDBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

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